
1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a compound that falls within the class of 1,3-disubstituted ureas. These compounds are characterized by having a urea moiety with various substituents at the 1 and 3 positions. The specific substituents in this compound suggest potential biological activity, possibly as an inhibitor of certain enzymes or pathways, although the exact function is not detailed in the provided papers.
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. While the provided papers do not detail the synthesis of the exact compound , they do provide insight into similar synthetic routes. For instance, 1-isocyanatoadamantane was prepared using diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving a yield of 85% . This suggests that a similar approach could potentially be applied to synthesize the difluorophenyl and diisopropylamino substituted urea by reacting the appropriate isocyanate and amine.
Molecular Structure Analysis
The molecular structure of 1,3-disubstituted ureas can be quite complex, with the potential for various conformations. For example, the crystal structure of a related compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed three different conformations within the crystal structure, indicating a flexible molecular geometry . This flexibility could be relevant to the binding and activity of the compound in biological systems.
Chemical Reactions Analysis
The chemical reactivity of 1,3-disubstituted ureas is not explicitly discussed in the provided papers. However, ureas are generally known to participate in hydrogen bonding due to the presence of the urea linkage, which can be coplanar to allow for intramolecular hydrogen bond formation . This property is significant for the interaction of these compounds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the presence of fluorine atoms in the structure is likely to influence these properties, as fluorine can affect the lipophilicity and metabolic stability of the compound. For example, the introduction of fluorine into the structure of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors resulted in improved pharmacokinetic parameters and increased potency in an in vivo inflammatory pain model . This suggests that the difluorophenyl group in the compound of interest may similarly impact its pharmacokinetic profile and biological activity.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Self-Assembly
- Complexation-Induced Unfolding : Heterocyclic ureas have been studied for their ability to unfold and form hydrogen-bonded complexes. This research is significant in understanding the self-assembly and molecular mimicry in peptide structures (Corbin et al., 2001).
Molecular Devices and Photoisomerization
- Cyclodextrin Complexation and Molecular Devices : Research on urea-linked cyclodextrins highlights their application in forming molecular devices, showcasing the interaction with different compounds and photoisomerization effects (Lock et al., 2004).
Proton Transfer Interactions
- Urea-Fluoride Interaction : A study on the interaction between ureas and fluoride ions emphasizes the role of proton transfer, offering insights into hydrogen bonding and molecular interactions (Boiocchi et al., 2004).
Crystal Structure Analysis
- Crystal Structure of Ureas : Investigations into the crystal structures of various urea derivatives provide valuable information about molecular conformations and intermolecular interactions (Rao et al., 2010).
Chemical Reactivity and Synthesis
- Hindered Ureas as Masked Isocyanates : Studies show that hindered trisubstituted ureas, including diisopropyl urea derivatives, can efficiently undergo substitution reactions under neutral conditions. This finding is significant for synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).
Agricultural Applications
- Tolerance of Cotton to Herbicides : Research into the phytotoxicity of various urea derivatives, including those with diisopropylamino groups, offers insights into their use as herbicides and their impact on crops like cotton (Eshel, 1969).
Fluorinated Bioisosters
- Synthesis of α-Fluoroenamides : The development of α-fluoroenamides, which are fluorinated bioisosters of ureas, has been explored, highlighting their potential in medicinal chemistry and drug design (Compain et al., 2012).
Nanoporous Materials
- Nanoporous Polyurea Networks : The study of triisocyanate and boric acid reactions to produce nanoporous polyurea networks reveals applications in materials science, especially for creating robust aerogels (Leventis et al., 2016).
Biochemical Mode of Action
- Inhibition of Chitin Synthesis : Investigations into certain urea insecticides demonstrate their ability to inhibit chitin synthesis in insects, offering insights into pest control strategies (Deul et al., 1978).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCTHRCYNBHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

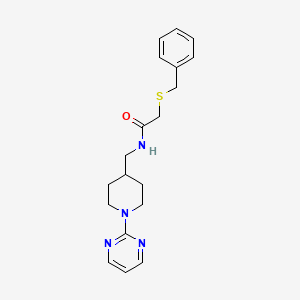
![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)
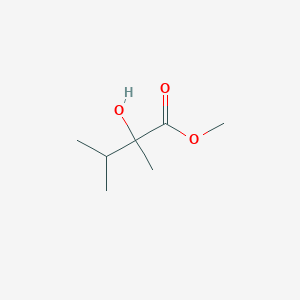
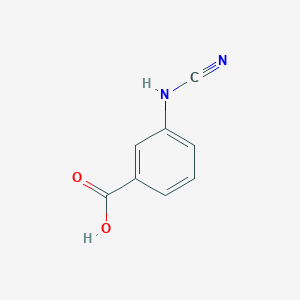
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)
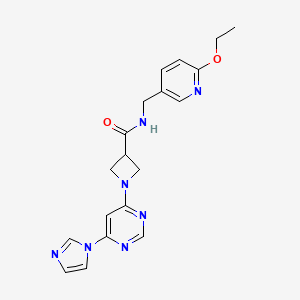
![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

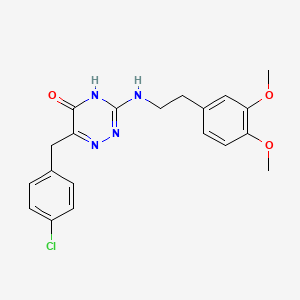
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)
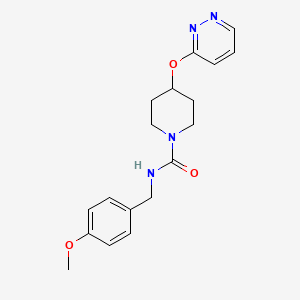
![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)
